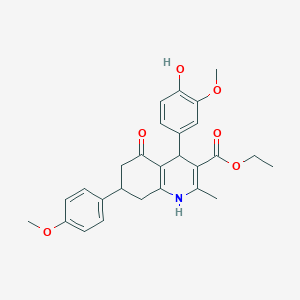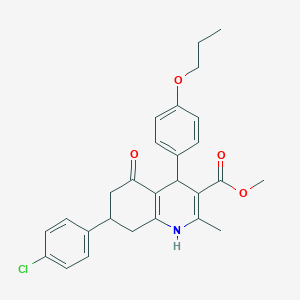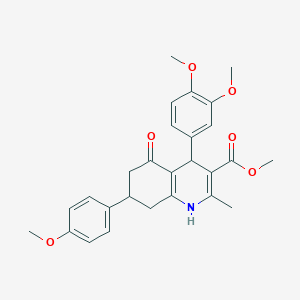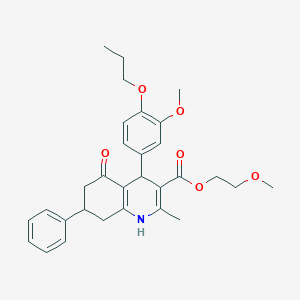![molecular formula C17H17N3O6S2 B408734 ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE](/img/structure/B408734.png)
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is a complex organic compound that belongs to the class of benzisothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives and sulfonyl hydrazines. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions could target the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.
Sulfonyl Hydrazines: Compounds containing sulfonyl hydrazine groups.
Uniqueness
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O6S2 |
|---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
ethyl N-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C17H17N3O6S2/c1-3-26-17(21)20(28(24,25)13-10-8-12(2)9-11-13)18-16-14-6-4-5-7-15(14)27(22,23)19-16/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
VSUDNAGOVAGLAL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B408652.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408653.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408654.png)
![4,5-DIMETHYL 2-[8-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408655.png)
![dimethyl 2-(6-methoxy-2,2-dimethyl-1-[3-(4-methylphenyl)acryloyl]-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408656.png)

![(E)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408661.png)
![(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408662.png)
![2-Chloroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408663.png)

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408667.png)



